molecular formula C9H8O2 B1295786 3-Hydroxy-1-indanone CAS No. 26976-59-0

3-Hydroxy-1-indanone

Cat. No.: B1295786
CAS No.: 26976-59-0
M. Wt: 148.16 g/mol
InChI Key: UOBZGMJWBBQSLX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-indanone is an organic compound with the molecular formula C₉H₈O₂ It is a derivative of indanone, characterized by the presence of a hydroxyl group at the third position of the indanone ring

Mechanism of Action

Target of Action

3-Hydroxy-1-indanone, also known as 3-hydroxy-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity .

Mode of Action

For instance, they can inhibit the replication of certain viruses . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound may affect several biochemical pathways. For example, 1-indanones are known to be involved in the synthesis of human papilloma virus type 11 (HPV11) inhibitors . This suggests that this compound could potentially interfere with the life cycle of HPV11, affecting the virus’s ability to replicate and infect new cells .

Result of Action

Given its potential antiviral and other biological activities , it’s plausible that this compound could alter cellular processes in a way that inhibits the growth or activity of certain pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular cyclization of 2-alkynylbenzaldehydes in the presence of a Lewis acid catalyst. This method provides a straightforward route to the compound under mild conditions . Another method involves the direct synthesis from 2-alkynylbenzaldehydes via a one-pot strategy, which includes regioselective hydration followed by an intramolecular Aldol reaction .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-yielding and scalable synthetic routes. The Friedel-Crafts acylation of 3-arylpropionic acids or chlorides is a widely used method. This reaction is often carried out under microwave or ultrasound conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-oxo-1-indanone.

    Reduction: The carbonyl group can be reduced to form 3-hydroxyindan.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: 3-Oxo-1-indanone.

    Reduction: 3-Hydroxyindan.

    Substitution: Various substituted indanones depending on the reagent used.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

3-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZGMJWBBQSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949750
Record name 3-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26976-59-0
Record name 2,3-Dihydro-3-hydroxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26976-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 73.25 g. (0.5 mole) of 1,3-indandione, 10.0 g. of 10% Pd on charcoal and 800 ml. of 2B-ethanol was added on the 1 liter flask of a Brown Hydrogenator, and hydrogen equivalent to 125 ml. of 1M sodium borohydride solution was added at room temperature and atmospheric pressure (0.5 mole H2). The solution was filtered through a bed of Celite Filter Aid, and the bed washed with ethanol. The ethanol solution was concentrated, and from the concentrate, a small amount of white solid separated, 1,3-indanediol, 1,6 g., m.p. 182°-187°. This by-product was filtered off and discarded. Evaporation of the filtrate gave 70.2 g. of nearly colorless oil (yield > 95%) which can be used directly in the aldehyde condensation. The IR spectrum of the product showed typical hydroxyl and carbonyl absorption.
[Compound]
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aldehyde
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2B-ethanol
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can microorganisms be used to produce 3-Hydroxy-1-indanone?

A1: Yes, several studies highlight the potential of microbial biotransformation for this compound production. For instance, Pseudomonas sp. strain 9816/11, expressing naphthalene dioxygenase, can oxidize 1-indanone to yield this compound as the major product (91% relative abundance) with a 62% enantiomeric excess favoring the (R)-enantiomer. [] Additionally, a range of Penicillium and Aspergillus fungi, particularly those isolated as endophytes from Melia azedarach, have demonstrated the ability to produce this compound from 1-indanone. [] This microbial approach presents an alternative to traditional chemical synthesis and could offer a more sustainable route to obtain this compound.

Q2: Are there any enantioselective enzymatic transformations involving this compound or its precursors?

A2: Yes, research shows that naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 exhibits stereospecificity in oxidizing (S)-1-indanol to predominantly yield trans-(1S,3S)-indan-1,3-diol (95.5%) with a minor amount of (R)-3-hydroxy-1-indanone (4.5%). Interestingly, the same enzyme produced a different product profile when exposed to (R)-1-indanol, generating cis-1,3-indandiol (71%), (R)-3-hydroxy-1-indanone (18.2%), and cis-1,2,3-indantriol (10.8%). [] This highlights the stereoselectivity of this enzyme and its potential for producing specific isomers of interest.

Q3: Is this compound relevant to any ongoing pharmaceutical research?

A3: While not a pharmaceutical itself, this compound serves as a valuable starting material in the synthesis of 15-deoxy-Δ12,14-prostaglandin-J2-ethanolamine (15d-PGJ2-EA). [] This compound shows significant potential as a chemotherapeutic agent, particularly against non-melanoma skin cancer and potentially colon cancer. The structural similarities between this compound and a key functional group in prostaglandin D2 (PGD2), a precursor to 15d-PGJ2, make it a useful model compound to study dehydration reactions relevant to the synthesis of this promising drug candidate. []

Q4: Are there any efficient chemical synthesis methods available for this compound?

A4: Yes, research has yielded an effective copper-catalyzed intramolecular annulation method for synthesizing this compound. [] This method utilizes readily available 2-ethynylbenzaldehyde derivatives as starting materials and proceeds under mild conditions to produce the desired this compound derivatives in good to excellent yields. [] This method presents a valuable alternative to microbial production, especially when larger quantities or specific derivatives are required.

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